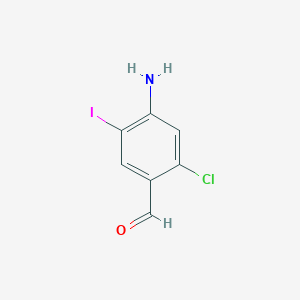

4-Amino-2-chloro-5-iodobenzaldehyde

CAS No.:

Cat. No.: VC16244221

Molecular Formula: C7H5ClINO

Molecular Weight: 281.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5ClINO |

|---|---|

| Molecular Weight | 281.48 g/mol |

| IUPAC Name | 4-amino-2-chloro-5-iodobenzaldehyde |

| Standard InChI | InChI=1S/C7H5ClINO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H,10H2 |

| Standard InChI Key | JPYHHUDFMYDMMK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1I)N)Cl)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Amino-2-chloro-5-iodobenzaldehyde features a benzaldehyde core substituted at the 2-, 4-, and 5-positions with chlorine, amino, and iodine groups, respectively. The iodine atom introduces significant steric and electronic effects, while the amino group provides nucleophilic character for further functionalization. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 281.48 g/mol | |

| SMILES | C1=C(C(=C(C(=C1C=O)N)Cl)I | |

| InChIKey | FLGYWYHZCPUNPG-UHFFFAOYSA-N |

The spatial arrangement of substituents creates distinct electronic environments, with the iodine atom (electronegativity: 2.66) inducing partial positive charge stabilization at the ortho and para positions relative to the aldehyde group .

Spectroscopic Characteristics

While experimental spectral data remains limited in public databases, computational predictions based on analogous compounds suggest:

-

IR Spectroscopy: Strong absorption bands near 1680 cm (C=O stretch) and 3350 cm (N-H stretch) .

-

NMR Spectroscopy: Expected aromatic proton signals between δ 7.5–8.5 ppm, with deshielding effects from electron-withdrawing substituents .

Synthetic Methodologies

Direct Synthesis Challenges

-

Electrophilic Iodination: Introducing iodine via directed ortho-metalation (DoM) using amino or chloro groups as directing groups. For example, lithiation of 4-amino-2-chlorobenzaldehyde followed by quenching with iodine .

-

Sandmeyer Reaction: Diazotization of a 4-amino precursor followed by iodide displacement, though this risks over-halogenation .

Protective Group Strategies

Potential synthetic routes may employ:

-

Amino Protection: Using tert-butoxycarbonyl (Boc) groups to prevent unwanted nucleophilic reactions during iodination .

-

Aldehyde Protection: Formation of acetals or imines to protect the aldehyde from reduction or oxidation .

A hypothetical multi-step synthesis could proceed as:

-

Protection of 4-nitro-2-chlorobenzaldehyde’s aldehyde as a dimethyl acetal

-

Reduction of nitro to amino group

-

Directed iodination at the 5-position

-

Acidic deprotection to regenerate the aldehyde

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The chloro group at position 2 undergoes substitution with nucleophiles (e.g., amines, alkoxides) under moderate conditions (50–80°C), facilitated by the electron-withdrawing aldehyde and iodine groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Stille) enable arylation at the iodine position, though the strong C-I bond (234 kJ/mol) may require elevated temperatures (>100°C) .

Aldehyde Transformations

The aldehyde group participates in:

-

Condensations to form imines or hydrazones

-

Reductions to benzyl alcohols

-

Oxidations to carboxylic acids (under strong conditions)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume